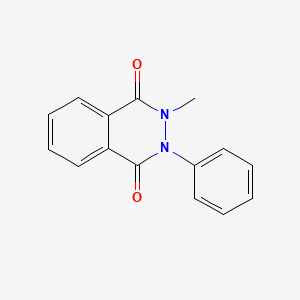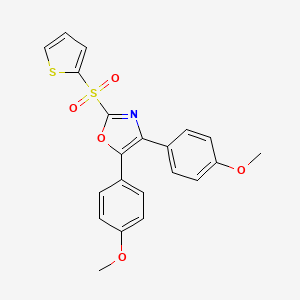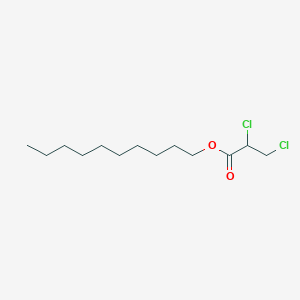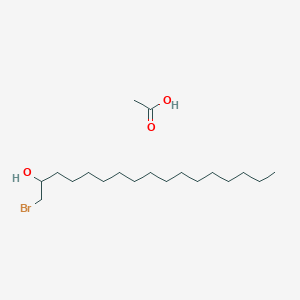
4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one is an organic compound that belongs to the class of benzoxazines. This compound is characterized by the presence of a benzoxazine ring fused with an aniline derivative. It is known for its diverse applications in various fields, including chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one typically involves the reaction of 4-methylaniline with 2H-1,3-benzoxazin-2-one. The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to facilitate the reaction. One common method involves the use of palladium-catalyzed amination reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for high yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets the required specifications.
化学反应分析
Types of Reactions
4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Electrophilic aromatic substitution reactions are common, where the aniline ring can be substituted with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can produce various substituted aniline derivatives .
科学研究应用
4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
作用机制
The mechanism of action of 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
4-Methylaniline: A precursor in the synthesis of 4-(4-Methylanilino)-2H-1,3-benzoxazin-2-one.
2H-1,3-Benzoxazin-2-one: Another precursor used in the synthesis.
Phentolamine: A compound with a similar aniline structure but different pharmacological properties.
Uniqueness
This compound is unique due to its specific benzoxazine structure, which imparts distinct chemical and biological properties.
属性
CAS 编号 |
88220-43-3 |
|---|---|
分子式 |
C15H12N2O2 |
分子量 |
252.27 g/mol |
IUPAC 名称 |
4-(4-methylanilino)-1,3-benzoxazin-2-one |
InChI |
InChI=1S/C15H12N2O2/c1-10-6-8-11(9-7-10)16-14-12-4-2-3-5-13(12)19-15(18)17-14/h2-9H,1H3,(H,16,17,18) |
InChI 键 |
NAJUDSNMZLIGFT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)NC2=NC(=O)OC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-[2-methyl-5-(3-phenoxyphenyl)pentan-2-yl]benzoate](/img/structure/B14395838.png)
![Phenyl(2-phenyl-2,3-dihydro-4H-pyrido[3,2-b][1,4]oxazin-4-yl)methanone](/img/structure/B14395845.png)
![2-Methyl-1-[(propan-2-yl)phosphanyl]propan-1-imine](/img/structure/B14395855.png)

![Methyl 3-[benzoyl(2-cyanophenyl)amino]-4-chlorobenzoate](/img/structure/B14395870.png)

![N-({4-[(7H-Purin-6-yl)sulfanyl]butyl}carbamoyl)-L-phenylalanine](/img/structure/B14395883.png)





![N-(4-Fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyrazin-5-amine](/img/structure/B14395914.png)
![N,N-Dimethyl-N'-[1,2,4]triazolo[1,5-a]pyrazin-2-ylmethanimidamide](/img/structure/B14395918.png)
